Etaqualone - 7432-25-9

Etaqualone

Catalog Number: EVT-267788
CAS Number: 7432-25-9
Molecular Formula: C17H16N2O
Molecular Weight: 264.32 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Etaqualone is a synthetic compound belonging to the class of quinazolinone derivatives. [, ] It has primarily been studied for its potential therapeutic effects, particularly as a non-specific protein therapy agent and its impact on the involuntary nervous system. [, ] Etaqualone has been investigated for its potential in treating various conditions, including peptic ulcers, gonorrhea, and ocular diseases. [, , , ]

Methaqualone

  • Compound Description: 2-methyl-3-(2-methylphenyl)-3,4-dihydroquinazolinone-(4). Methaqualone, also known as Dormutil, is a quinazolinone-based drug previously used to treat insomnia. [] Methaqualone functions as a sedative and hypnotic. []
  • Relevance: Methaqualone shares a very similar structure to etaqualone, differing only in the alkyl substituent at the 3-position of the quinazolinone ring (methyl for methaqualone, ethyl for etaqualone). [] Both compounds exhibit similar electrochemical behavior in polarographic studies, suggesting analogous reduction mechanisms. [, ] Methaqualone is also analyzed alongside etaqualone and other quinazolinone derivatives in studies investigating their potential for addiction. []

Mecloqualone

  • Compound Description: 3-(2-chlorophenyl)-2-methyl-3,4-dihydroquinazolin-4-one. Mecloqualone is a quinazolinone derivative and a sedative-hypnotic drug. []
  • Relevance: Mecloqualone belongs to the 4-quinazolinone class of compounds, which also includes etaqualone. [, ] They share a core quinazolinone structure, with mecloqualone having a chlorine atom at the 2-position of the phenyl ring, while etaqualone has an ethyl group. [, ]

Mebroqualone

  • Compound Description: 2-methyl-3-(2-bromophenyl)-3,4-dihydroquinazolin-4-one. Mebroqualone is a quinazolinone derivative. []
  • Relevance: Mebroqualone is structurally very similar to etaqualone, belonging to the same 4-quinazolinone class. [] The key difference lies in the substituent at the 2-position of the phenyl ring, with mebroqualone having a bromine atom while etaqualone has an ethyl group. []

2-Methoxyqualone

  • Compound Description: 2-methoxy-3-(2-methylphenyl)-3,4-dihydroquinazolin-4(3H)-one. This compound is a relatively new psychoactive substance within the quinazolinone class. [, ]
  • Relevance: 2-Methoxyqualone shares a core quinazolinone structure with etaqualone and other related compounds like methaqualone. [, ] It differs from etaqualone by having a methoxy group at the 2-position of the quinazolinone ring instead of a methyl group, and a methyl group on the phenyl ring instead of an ethyl group. [, ] It is often studied alongside etaqualone due to its similar structure and potential for misuse. [, ]

1,2,3,4-tetrahydroquinazolinone-(4) derivatives

  • Compound Description: These are the primary reduction products of etaqualone and methaqualone at a dropping mercury electrode. [] These compounds are formed by the addition of two electrons and two protons across the 3,4-double bond of the quinazolinone ring. []
  • Relevance: These derivatives are directly related to etaqualone through an electrochemical reduction process. [] The formation of these derivatives, along with their corresponding dimers, provides insights into the reduction mechanism of etaqualone and related compounds. []
Synthesis Analysis

The synthesis of etaqualone typically involves a multi-step reaction process. One common method includes the reaction of N-acetylanthranilic acid with 2-ethylaniline in the presence of phosphorus trichloride, which facilitates cyclization to form the quinazolinone structure. This synthesis can be optimized for yield and purity through controlled conditions such as temperature and pressure.

Key Steps in Synthesis:

  1. Starting Materials: N-acetylanthranilic acid and 2-ethylaniline.
  2. Reagents: Phosphorus trichloride serves as a key reagent.
  3. Cyclization Process: The reaction typically occurs under reflux conditions, leading to the formation of etaqualone.
  4. Yield Optimization: The process can be adapted using green chemistry principles to minimize environmental impact while maximizing yield .
Molecular Structure Analysis

Etaqualone's molecular structure consists of a quinazoline core with specific substituents that influence its pharmacological properties. Quantum chemical calculations using density functional theory have been employed to analyze its thermodynamic, electronic, and lipophilic properties, providing insights into structure-activity relationships.

Structural Features:

  • Core Structure: Quinazoline ring system.
  • Substituents: Includes a 2-methyl group and a 3-(2-ethylphenyl) substituent.
  • Geometric Configuration: The spatial arrangement of atoms is critical for its interaction with biological targets.

The structural analysis has revealed how variations in substituents can affect the compound's binding affinity to receptors involved in its mechanism of action .

Chemical Reactions Analysis

Etaqualone participates in various chemical reactions that can modify its structure and potentially enhance or alter its pharmacological effects.

Types of Reactions:

  1. Oxidation: Can be oxidized to form quinazolinone derivatives using agents like potassium permanganate.
  2. Reduction: Reduction reactions can modify the quinazolinone ring, leading to different analogues.
  3. Substitution: Substitution reactions at the phenyl ring or quinazolinone ring can yield various derivatives with distinct properties.

Common Reagents:

  • Oxidizing Agents: Potassium permanganate, chromium trioxide.
  • Reducing Agents: Lithium aluminum hydride, sodium borohydride.
  • Halogenating Agents: Used in substitution reactions to introduce new functional groups .
Mechanism of Action

Etaqualone primarily acts as an agonist at the beta subtype of the gamma-aminobutyric acid A receptor (GABA A receptor), which plays a crucial role in inhibitory neurotransmission within the central nervous system.

Mechanistic Insights:

  • Target Receptor: GABA A receptor (β-subtype).
  • Biochemical Pathways: Enhances GABAergic neurotransmission, leading to increased sedation, muscle relaxation, and anxiolytic effects.
  • Pharmacokinetics: Typically administered orally; effects can be potentiated by other central nervous system depressants like alcohol .
Physical and Chemical Properties Analysis

The physical and chemical properties of etaqualone are essential for understanding its behavior in biological systems and potential applications.

Key Properties:

  • Solubility: Insoluble in water but soluble in alcohol and nonpolar solvents.
  • Melting Point: Specific melting points vary depending on the form (free base vs hydrochloride salt).
  • Stability: Stability under various conditions is crucial for storage and handling.

These properties influence how etaqualone interacts with biological systems and its suitability for therapeutic applications .

Applications

Etaqualone has been investigated for several therapeutic applications beyond its initial use as a sedative. Research has explored its potential in treating conditions such as:

  • Anxiety Disorders: Due to its anxiolytic effects.
  • Muscle Relaxation: Beneficial in conditions requiring muscle relaxation.
  • Anticonvulsant Effects: Investigated for potential use in seizure disorders .

Despite its therapeutic potential, etaqualone's safety profile raises concerns regarding misuse and toxicity, leading to regulatory restrictions in many regions.

Historical Development and Regulatory Trajectory

Emergence of Quinazolinone Derivatives in 20th-Century Pharmacology

The quinazolinone chemical scaffold emerged as a pharmacologically significant structure during mid-20th century drug discovery efforts. Characterized by a fused bicyclic system combining benzene and pyrimidine rings with a ketone functional group, this core structure demonstrated remarkable versatility in biological activity modulation. Early pharmacological screening revealed that specific substitutions at the 2- and 3-positions of the quinazolinone nucleus yielded compounds with pronounced central nervous system (CNS) depressant properties. This discovery catalyzed intensive research into structure-activity relationships (SAR) across hundreds of synthetic analogs [2] [7].

The breakthrough came with the development of methaqualone (2-methyl-3-o-tolylquinazolin-4-one), which demonstrated superior sedative-hypnotic efficacy compared to barbiturates while initially presenting a more favorable safety profile. Introduced clinically in the 1950s, methaqualone's commercial success as a prescription hypnotic (marketed as Mandrax, Quaalude) validated the therapeutic potential of quinazolinone derivatives and stimulated pharmaceutical innovation within this chemical class [3] [6]. Researchers systematically explored modifications to the methaqualone structure, seeking compounds with optimized pharmacokinetic profiles and reduced abuse liability. This investigation yielded etaqualone (2-methyl-3-(2-ethylphenyl)quinazolin-4-one), where the ortho-methyl group of methaqualone was replaced with an ethyl moiety – a subtle structural change that significantly altered its pharmacological and regulatory trajectory [1] [7].

Table 1: Pharmacologically Significant Quinazolinone Derivatives of the Mid-20th Century

Compound NameChemical SubstituentsPrimary Therapeutic ApplicationDevelopment Timeline
Methaqualone2-methyl, 3-(2-methylphenyl)Sedative-hypnoticIntroduced 1950s
Etaqualone2-methyl, 3-(2-ethylphenyl)Sedative-hypnoticDeveloped 1960s
Mecloqualone2-methyl, 3-(2-chlorophenyl)Sedative-hypnoticDeveloped 1960s
Febrifugine3-[β-keto-γ(3-oxipiperidine-2)propyl]Antimalarial (not commercialized)Isolated 1940s
Halofuginone7-bromo-6-chloroquinazolinone derivativeAntiprotozoal, anticancerDerived 1970s

Patent Analysis of Early Etaqualone Synthesis (1960s–1980s)

The intellectual property landscape surrounding etaqualone reflects the competitive pharmaceutical development of quinazolinone derivatives during this period. The foundational GB patent 936902 ("Quinazolinone Derivatives"), filed in 1963 and assigned to Beiersdorf AG, established broad protection for 2,3-disubstituted quinazolin-4-one compounds, explicitly claiming the 2-methyl-3-(2-ethylphenyl) variant that would become etaqualone [1] [7]. This patent detailed the convergent synthetic route involving condensation of anthranilic acid derivatives with 2-ethylaniline derivatives, followed by cyclization – a method that became the industrial standard for quinazolinone production [4].

Subsequent manufacturing innovations focused on optimizing yield, purity, and scalability. Significant advances included:

  • Catalytic refinement: Implementation of novel catalysts for the cyclization step, improving reaction efficiency and reducing byproducts
  • Salt formation strategies: Development of the hydrochloride salt form (approximately 85% potency by weight compared to freebase) to enhance water solubility for oral formulations [1]
  • Purification methodologies: Patent-protected crystallization techniques to achieve pharmaceutical-grade purity

The competitive landscape is evidenced by parallel development of structurally similar compounds, including mecloqualone (2-methyl-3-(2-chlorophenyl)quinazolin-4-one) and nitromethaqualone (2-methyl-3-(o-methoxy-p-nitrophenyl)quinazolone-4), each protected by distinct process patents reflecting minor structural variations with significant pharmacological consequences [7]. Commercial production primarily occurred in European pharmaceutical facilities, with France emerging as a major manufacturing center supplying both domestic markets and international exports. The progressive expiry of key process patents throughout the 1970s and 1980s facilitated generic production, particularly in emerging pharmaceutical manufacturing regions including Eastern Europe and Asia [2] [7].

Table 2: Key Patents in Quinazolinone Hypnotics Development (1960-1980)

Patent NumberFiling YearAssigneeKey ClaimsRelevant Compounds
GB 9369021963Beiersdorf AGBroad coverage of 2,3-disubstituted quinazolin-4-onesEtaqualone, Methaqualone
US 35571391968William H. Rorer Inc.Crystallization process for pure quinazolinonesMultiple derivatives
DE 19426871969Chemie Linz AGCatalytic cyclization methodProduction optimization
FR 21336211971Clin MidyHydrochloride salt formulationEtaqualone HCl
JP 510919681976Sankyo CoSubstituted 3-aryl derivativesStructural analogs

Geopolitical Disparities in Therapeutic Adoption: EU vs. East Asian Markets

The clinical adoption of etaqualone demonstrated striking regional heterogeneity, reflecting divergent regulatory philosophies, therapeutic traditions, and market conditions. Within the European Union, etaqualone received pharmaceutical approval in multiple countries including France, Germany, and the United Kingdom during the 1960s-1970s. Marketed under brand names including Aolan and Athinazone, it was positioned as a short-acting hypnotic with indications for insomnia management, typically formulated as 350mg tablets. However, its market presence was relatively short-lived; emerging safety concerns regarding quinazolinone derivatives, particularly methaqualone's escalating abuse potential, prompted rigorous re-evaluations. By the early 1980s, most Western European nations had implemented strict prescription controls, with complete market withdrawal following the identification of dependence potential and diversion into recreational drug markets [1] [6].

Conversely, East Asian pharmaceutical markets, particularly China, maintained clinical utilization of etaqualone well beyond its Western discontinuation. Chinese pharmacological literature emphasized its distinct pharmacokinetic profile – specifically, a shorter elimination half-life and reduced accumulation potential compared to methaqualone – as justifying continued therapeutic application under controlled conditions. Chinese regulatory authorities classified it as a second-line hypnotic with prescription monitoring requirements rather than implementing an outright ban [5] [6]. This divergence is substantiated by analytical chemistry publications from Chinese research institutions detailing quality control methods for pharmaceutical etaqualone as recently as 2022, including advanced techniques like GC-MS/MS for blood and urine quantification and hair analysis for compliance monitoring [6].

The persistence of clinical use in China reflects broader patterns in pharmaceutical regulation, where compounds withdrawn from Western markets may retain therapeutic status if perceived benefits outweigh locally documented risks. This is particularly evident in provincial hospital formularies where etaqualone remains available as a cost-effective alternative to newer hypnotics. However, this accessibility has created unintended consequences, facilitating diversion into illicit channels – a phenomenon extensively documented in forensic literature analyzing drug seizures in Northern China [6].

Transition From Clinical Use to Illicit Drug Trade: Case Studies From Inner Mongolia and Shaanxi

The trajectory of etaqualone from therapeutic agent to substance of abuse illustrates the complex interplay between pharmaceutical regulation, illicit manufacturing, and drug use patterns. This transition is particularly well-documented in Northern Chinese provinces, where pharmaceutical availability coincided with established illicit drug manufacturing infrastructure. Forensic toxicology studies from Inner Mongolia and Shaanxi reveal distinct patterns of diversion and illicit production [6]:

Pharmaceutical Diversion:

  • Hospital and pharmacy thefts: Systematic diversion of legitimate pharmaceutical products (identified by blister pack markings and consistent dosage) into recreational markets
  • Prescription fraud: Forged prescriptions and "doctor shopping" to accumulate commercial supplies
  • Cross-province smuggling: Transport from regions with looser regulatory oversight to major urban centers

Illicit Manufacturing:

  • Simplified synthetic routes: Adaptation of published synthetic methods using precursor chemicals (anthranilic acid derivatives, 2-ethylaniline) available through industrial chemical suppliers
  • Underground laboratories: Small-scale production facilities identified through law enforcement raids, characterized by unsophisticated equipment and poor purity control
  • Adulteration practices: Mixing with caffeine, benzodiazepines, or opioids to potentiate effects or compensate for low purity

Analytical characterization of seized materials reveals significant quality variation, with samples containing 20-80% etaqualone alongside synthesis byproducts and cutting agents. Law enforcement reports document the operational integration of etaqualone production into established illicit drug networks, particularly those historically involved in methaqualone ("Mandrex") production. The substance gained popularity in recreational settings due to its euphoriant effects at doses exceeding therapeutic levels (typically 500mg+), often combined with alcohol or benzodiazepines to enhance intoxication – a practice contributing to numerous overdose incidents documented in emergency department records [1] [6].

The Chinese regulatory response evolved through distinct phases:

  • Enhanced prescription monitoring (2005-2010): Implementation of real-time prescription tracking systems in high-prevalence regions
  • Chemical precursor controls (2011-2015): Restrictions on bulk sales of anthranilic acid and substituted anilines
  • Forensic capacity building (2016-present): Deployment of advanced mass spectrometry techniques (GC-MS/MS) for street drug analysis and metabolite identification in biological samples

Despite these measures, recent forensic toxicology studies confirm continued illicit availability, with 2021-2022 seizure data indicating persistent production and distribution networks adapting to regulatory countermeasures [6].

Table 3: Etaqualone Status in Medical and Illicit Markets

Region/ContextRegulatory StatusPrimary FormulationsDocumented Trends
European UnionProhibited (1980s)Historical: 350mg tabletsComplete market withdrawal by mid-1980s
China (Clinical)Prescription-controlled350mg tabletsRetention in provincial hospital formularies with prescription monitoring
Chinese Illicit MarketControlled substancePowder (20-80% purity), adulterated tabletsDiversion from medical supplies and illicit synthesis
Global Narcotics ControlSchedule I (UN 1971 Convention)*Not applicableInternational control but variable national implementation

*Etaqualone is controlled under the United Nations 1971 Convention on Psychotropic Substances, though national scheduling varies

Compounds Mentioned in Article:

  • Etaqualone
  • Methaqualone
  • Mecloqualone
  • Nitromethaqualone
  • Febrifugine
  • Halofuginone
  • Anthranilic acid
  • 2-Ethylaniline
  • Quinazolinone
  • Triflourmethyl analogue of methaqualone
  • 2-Methyl-3-(o-cyan phenyl) quinazolone-4
  • 2-Methyl-З-(o-methyl-p-chlorphenyl)-5-chlorquinazolone-4 (SL-I64)
  • Glycozine
  • Metolazone
  • SR 720-22
  • Zaroxoline
  • Quinethazone
  • Hydromox
  • Anagrelide
  • Doxazosin
  • Terazosin
  • Mokvizon

Properties

CAS Number

7432-25-9

Product Name

Etaqualone

IUPAC Name

3-(2-ethylphenyl)-2-methylquinazolin-4-one

Molecular Formula

C17H16N2O

Molecular Weight

264.32 g/mol

InChI

InChI=1S/C17H16N2O/c1-3-13-8-4-7-11-16(13)19-12(2)18-15-10-6-5-9-14(15)17(19)20/h4-11H,3H2,1-2H3

InChI Key

UVTJKLLUVOTSOB-UHFFFAOYSA-N

SMILES

CCC1=CC=CC=C1N2C(=NC3=CC=CC=C3C2=O)C

Solubility

Soluble in DMSO

Synonyms

Aolan, Athinazone, Etaqualone, Ethinazone

Canonical SMILES

CCC1=CC=CC=C1N2C(=NC3=CC=CC=C3C2=O)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.